molecular formula C14H17NO4 B2594932 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid CAS No. 208774-11-2

1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid

Cat. No.: B2594932
CAS No.: 208774-11-2
M. Wt: 263.293
InChI Key: GBLIAEPBAXYOCN-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid is a derivative of indoline, a bicyclic organic compound that contains a benzene ring fused to a pyrrole ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile chemical properties and potential biological activities.

Scientific Research Applications

1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid has several applications in scientific research:

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

Future Directions

The application of indole derivatives, including 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid, for the treatment of various disorders has attracted increasing attention in recent years . Future research may focus on further exploring the biological activities of these compounds and developing efficient methods for their synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid typically involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group, followed by carboxylation at the 4-position of the indoline ring. One common method involves the reaction of indoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected indoline. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure or by using a carboxylating agent like carbonyl diimidazole (CDI) to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Indoline-2-carboxylic acid: Lacks the Boc protection and has different reactivity and biological activity.

    1-(Tert-butoxycarbonyl)indoline-5-carboxylic acid: Similar structure but with carboxylation at the 5-position, leading to different chemical properties and applications.

    Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions.

Uniqueness

1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective reactions at the carboxylic acid group. This makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLIAEPBAXYOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208774-11-2
Record name 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of indole-4-carboxylic acid (500 mg) in methanol (9 ml) and conc. hydrochloric acid (1.0 ml) was added a portion of sodium cyanoborohydride (487 mg) at 0° C. and the mixture was stirred at ambient temperature for 1 hour. The suspension was diluted with water (10 ml) and then the clear solution was neutralized with 2N sodium hydroxide aqueous solution. Methanol was removed and the aqueous solution was diluted with dioxane (15 ml) and 1N sodium hydroxide aqueous solution (10 ml). To the mixture was added portionwise di-tert-butyl dicarbonate (813 mg) and the solution was stirred at ambient temperature for 2 hours. The solution was neutralized with 1N hydrochloric acid and diluted with ethyl acetate (30 ml). The resulting solution was washed with brine, dried over magnesium sulfate and concentrated in vacuo. The solid was triturated with diethyl ether:n-hexane (1:9) to give 1-tert-butoxycarbonylindoline-4-carboxylic acid (727 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
487 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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